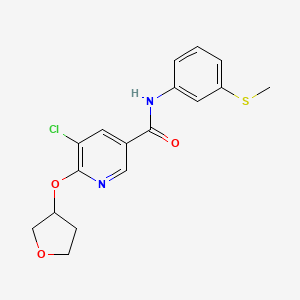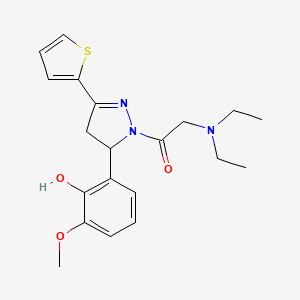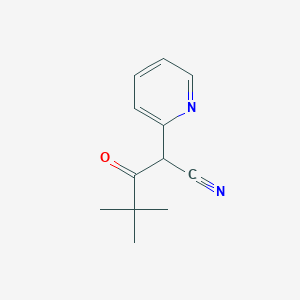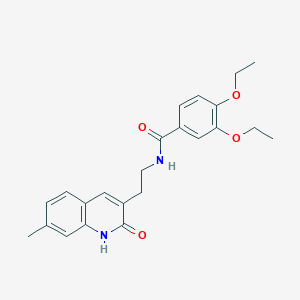
N-(2-(2-(4-clorofenil)-4-metiltiazol-5-il)etil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the family of sulfonamide drugs. It is commonly known as CMET, and it has been used in scientific research for various purposes. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects that make it useful in laboratory experiments.
Mecanismo De Acción
Target of Action
Similar compounds with a sulfonamide group have been known to interact with various enzymes and receptors, influencing a wide range of biological activities .
Mode of Action
It’s worth noting that sulfonamide derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit a broad spectrum of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that it has antimicrobial properties, which makes it useful in the study of bacterial infections. Additionally, the compound has been found to inhibit the growth of cancer cells, which makes it useful in cancer research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide in scientific research. One direction is to further investigate its mechanism of action, which would help to better understand its biochemical and physiological effects. Additionally, the compound could be further studied for its potential use in cancer therapy. Furthermore, the compound could be modified to improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has been used in various scientific research applications. It has several biochemical and physiological effects that make it useful in laboratory experiments. The compound has been synthesized using different methods, and its mechanism of action is not fully understood. However, it has been found to have antimicrobial properties, inhibit the growth of cancer cells, and modulate the activity of certain neurotransmitters in the brain. There are several future directions for the use of the compound in scientific research, including further investigation of its mechanism of action, its potential use in cancer therapy, and modifications to improve its efficacy and reduce its limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide has been achieved using different methods. One of the most common methods involves the reaction of 4-chlorobenzene sulfonamide with 2-(2-aminoethyl)thiazole in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired compound, which is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
- Investigadores han sintetizado nuevos derivados de este compuesto y evaluado su potencial antitumoral. Específicamente, compuestos que contienen tanto bencenosulfonamida como grupos imidazol (como 11–13) demostraron altos efectos citotóxicos contra células cancerosas HeLa, con un rango de IC50 de 6–7 μM. Importantemente, estos compuestos exhibieron significativamente menos citotoxicidad contra células no tumorales (células HaCaT) .
- Mecánicamente, los compuestos activos indujeron la apoptosis en las células HeLa elevando la población apoptótica temprana, afectando el ciclo celular y activando las caspasas .
- Además, se evaluó su estabilidad metabólica, lo que sugiere una posible oxidación a ácidos sulfénico y sulfínico como metabolitos .
- Notablemente, los compuestos 3a, 3b, 3h y 6 exhibieron un excelente potencial inhibitorio contra la α-glucosidasa, con valores de IC50 que van desde 19.39 hasta 25.57 μM .
Actividad Antitumoral
Propiedades Antidiabéticas
Actividad Fungicida
En resumen, la N-(2-(2-(4-clorofenil)-4-metiltiazol-5-il)etil)bencenosulfonamida tiene un gran potencial en diversos ámbitos científicos, desde la investigación del cáncer hasta el desarrollo de fármacos antidiabéticos. Sus propiedades multifacéticas la convierten en un tema intrigante para futuras investigaciones. 🌟
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMFHVJQHNAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)


![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(furan-2-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2465303.png)





![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)
![(3E)-6-chloro-3-{[4-(trifluoromethyl)pyridin-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B2465313.png)
